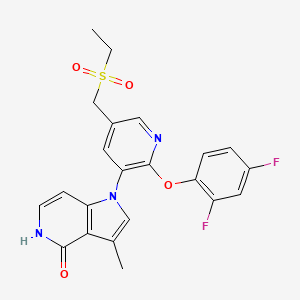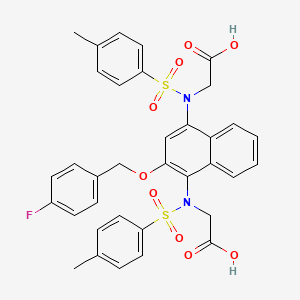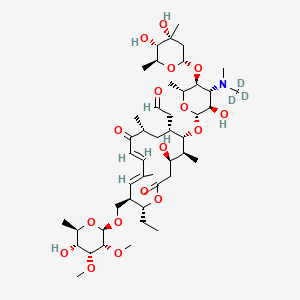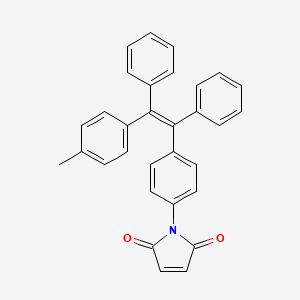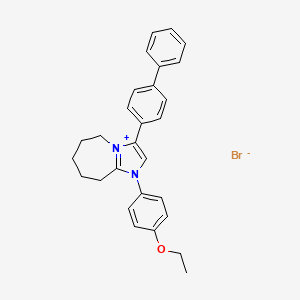
E3 ligase Ligand 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand 22 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. This compound is part of the E3 ubiquitin ligase family, which catalyzes the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome . This compound is particularly significant in the field of targeted protein degradation, where it is used to selectively degrade disease-relevant proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 22 typically involves multiple steps, including the preparation of the core ligand structure and the attachment of functional groups that enhance its binding affinity to the target E3 ligase. Common reagents used in the synthesis include primary amines, DIPEA (N,N-Diisopropylethylamine), and DMF (Dimethylformamide) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: E3 ligase Ligand 22 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or halogenated compounds .
科学的研究の応用
E3 ligase Ligand 22 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins.
Biology: Employed in studies of protein degradation pathways and cellular homeostasis.
Medicine: Investigated for its potential in targeted cancer therapies by promoting the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug discovery platforms.
作用機序
E3 ligase Ligand 22 exerts its effects by binding to the E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the substrate protein. The ubiquitinated protein is then recognized and degraded by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to protein homeostasis .
類似化合物との比較
Cereblon Ligands: Used in the design of PROTACs for targeted protein degradation.
Von Hippel-Lindau Ligands: Another class of E3 ligase ligands used in PROTAC technology.
MDM2 Ligands: Employed in the degradation of p53 protein.
Uniqueness: E3 ligase Ligand 22 is unique in its ability to selectively bind to specific E3 ligases, providing a high degree of specificity in targeted protein degradation. This specificity makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C28H34N6O4 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[[1-[1-[(1-methylcyclobutyl)methyl]piperidin-4-yl]pyrazol-4-yl]methylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C28H34N6O4/c1-28(10-3-11-28)17-32-12-8-19(9-13-32)33-16-18(15-30-33)14-29-21-5-2-4-20-24(21)27(38)34(26(20)37)22-6-7-23(35)31-25(22)36/h2,4-5,15-16,19,22,29H,3,6-14,17H2,1H3,(H,31,35,36) |
InChIキー |
VEXNVDNDFCERDC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)CN2CCC(CC2)N3C=C(C=N3)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


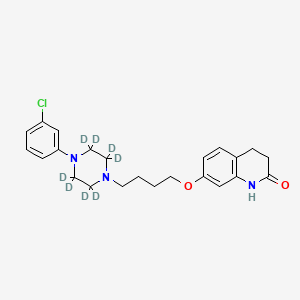
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
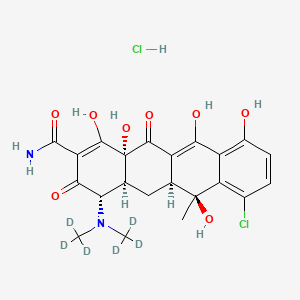
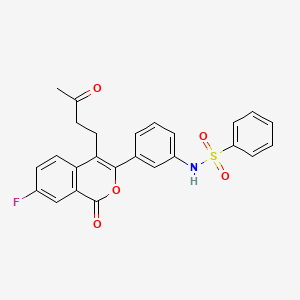
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
